2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide
Description
2-Bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is a brominated benzamide derivative characterized by a unique substitution pattern. The benzamide core contains a bromine atom at the ortho position (C2), while the amide nitrogen is linked to a 2-hydroxyethyl group bearing a 4-(methylthio)phenyl substituent. The methylthio (S–CH₃) group contributes to lipophilicity and may participate in sulfur-mediated interactions, while the hydroxyl group enhances hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2S/c1-21-12-8-6-11(7-9-12)15(19)10-18-16(20)13-4-2-3-5-14(13)17/h2-9,15,19H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITAEULXZFPHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide typically involves a multi-step process. One common method includes the bromination of a precursor benzamide compound followed by the introduction of the hydroxy and methylthio groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and safety.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different benzamide derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted benzamides with different functional groups.
Scientific Research Applications
2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine and hydroxy groups play a crucial role in binding to target proteins or enzymes, leading to changes in their activity. The methylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Key Observations:
- Steric Influence : The 2-hydroxyethyl-4-(methylthio)phenyl moiety introduces greater steric hindrance than smaller substituents (e.g., methoxy in ), which may impact binding affinity in biological targets.
- Hydrogen Bonding: The hydroxyl group in the target compound offers hydrogen-bond donor capacity absent in analogs like or .
Physicochemical Properties
| Property | Target Compound | 4-Bromo-N-(2-nitrophenyl)benzamide | 2-Bromo-N-(pyrimidinyl-sulfonyl)benzamide |
|---|---|---|---|
| Molecular Weight | ~378.3 g/mol (estimated) | 335.1 g/mol | 461.3 g/mol |
| Polar Groups | –OH, –S–CH₃ | –NO₂ | –SO₂–NH– |
| Lipophilicity (LogP) | Moderate (predicted ~3.2) | High (~3.8) | Moderate (~2.9) |
| Crystallinity | Likely amorphous (no reported data) | Forms monoclinic crystals (P2₁/c space group) | Not reported |
Biological Activity
2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide is an organic compound notable for its structural complexity and potential biological applications. This compound features a bromine atom, a hydroxy group, and a methylthio group attached to a benzamide backbone, with a molecular formula of C16H16BrNO2S and a molecular weight of approximately 366.3 g/mol. Its unique functional groups suggest potential interactions with various biological targets, including enzymes and receptors, making it a candidate for further research in medicinal chemistry.
The presence of the hydroxy group enhances the compound's ability to form hydrogen bonds, which may modulate the activity of specific proteins, leading to therapeutic effects. The methylthio group contributes distinct chemical and biological properties that differentiate it from similar compounds, enhancing reactivity in certain contexts and influencing interactions with biological targets.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Target Proteins: The bromine and hydroxy groups play crucial roles in binding to target proteins or enzymes.
- Modulation of Enzyme Activity: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Influence on Cell Signaling: It may affect cell signaling pathways, potentially leading to altered cellular responses.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown promising results against various cancer cell lines, with reported IC50 values indicating effective inhibition of cell proliferation. For instance, analogs of benzamide derivatives have demonstrated IC50 values comparable to standard chemotherapeutic agents like doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.85 |
| Benzamide derivative | A549 | 3.0 |
| Doxorubicin | MCF-7 | 4.53 |
Anticholinesterase Activity
The compound has been evaluated for its anticholinesterase activity, which is relevant for treating Alzheimer's disease. Studies have shown that compounds with similar structures exhibit significant inhibition against acetylcholinesterase (AChE), suggesting that this compound may also possess this activity.
Antimicrobial Properties
Research indicates potential antimicrobial activity against various pathogens, making this compound a candidate for further exploration in the development of new antibiotics. Its structural features may enhance its efficacy against resistant strains.
Case Studies
- In Vitro Studies : A study focused on the anticancer effects of various benzamide derivatives highlighted the effectiveness of this compound against human cancer cell lines, demonstrating significant growth inhibition.
- Molecular Docking Studies : Computational analyses predicted favorable binding affinities between the compound and target proteins associated with cancer progression, supporting its potential as a therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling a brominated benzoyl chloride derivative with a substituted ethanolamine under reflux conditions. For example, similar benzamide syntheses use reflux in polar aprotic solvents (e.g., DMF or methanol) at 100°C for 2–4 hours, followed by ice-cold water precipitation and recrystallization . Key factors affecting yield include:
- Catalyst use : Acidic or basic catalysts (e.g., H2SO4) can accelerate amide bond formation.
- Solvent choice : Methanol or ethanol improves solubility of intermediates, while DMF enhances reaction rates.
- Temperature : Prolonged heating (>100°C) may degrade thermally sensitive functional groups like the methylthio moiety.
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Methanol, 100°C, 2h | 72 | 95 | |
| DMF, 110°C, 3h | 85 | 90 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Critical for confirming the presence of the methylthio group (δ ~2.5 ppm for S–CH3), bromine substitution (splitting patterns in aromatic regions), and hydroxyethyl moiety (broad peak at δ ~5.5 ppm for –OH) .
- FT-IR : Key absorption bands include N–H stretch (~3300 cm<sup>-1</sup>), C=O (~1650 cm<sup>-1</sup>), and C–Br (~600 cm<sup>-1</sup>) .
- HPLC-MS : Used to assess purity (>95%) and molecular ion validation (e.g., ESI-MS m/z 395.2 [M+H]<sup>+</sup>) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC50 comparison to indomethacin) .
- Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Target enzymes like acetylcholinesterase (AChE) using Ellman’s method .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with targets like AChE or bacterial enzymes. The bromine atom’s electronegativity and methylthio group’s hydrophobicity may enhance binding affinity to hydrophobic pockets .
- QSAR models : Correlate substituent effects (e.g., –Br vs. –Cl) with bioactivity using descriptors like logP and polar surface area .
Q. How should researchers resolve contradictions in biological assay data (e.g., variable IC50 values across studies)?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, cell line passage number).
- Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond in serum-containing media) .
- Orthogonal assays : Validate enzyme inhibition results with cellular viability assays (e.g., MTT) to rule off-target cytotoxicity .
Q. What strategies improve metabolic stability and pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- Pro-drug modification : Mask the hydroxyl group with acetyl or phosphate esters to enhance oral bioavailability .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., methylthio oxidation to sulfoxide) .
- logD optimization : Adjust logD (target ~2–3) via substituent variation (e.g., replacing –Br with –CF3) to balance membrane permeability and solubility .
Data Contradiction Analysis Example
Issue : Discrepant anti-inflammatory activity (IC50 = 10 µM vs. 25 µM in two studies).
- Root cause : Differences in COX-2 isoform sources (recombinant vs. cell-derived).
- Resolution : Use a standardized recombinant COX-2 assay and confirm with gene knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
